(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({3-CHLORO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-CHLORO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(5Z)-5-({3-CHLORO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar structure but different functional groups.
Methoxyphenyl derivatives: Compounds with similar methoxy and phenyl groups but different overall structures.
Uniqueness
What sets (5Z)-5-({3-CHLORO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C29H27ClN2O7 |
---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H27ClN2O7/c1-17-5-8-22(13-18(17)2)38-11-12-39-26-24(30)15-19(16-25(26)37-4)14-23-27(33)31-29(35)32(28(23)34)20-6-9-21(36-3)10-7-20/h5-10,13-16H,11-12H2,1-4H3,(H,31,33,35)/b23-14- |
InChI Key |
FTOSTQYKAICJJS-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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